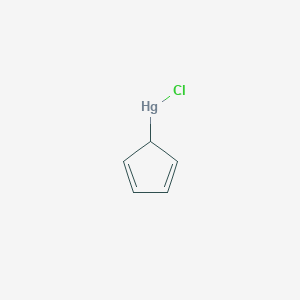
Cyclopentadien-5-yl mercuric chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadien-5-yl mercuric chloride is an organomercury compound with the chemical formula C₅H₅ClHg. It is a coordination compound where the cyclopentadienyl ligand is bonded to a mercury atom, which is also bonded to a chloride ion. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadien-5-yl mercuric chloride can be synthesized through the reaction of cyclopentadiene with mercuric chloride. The reaction typically involves the following steps:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride (NaH) to form the cyclopentadienyl anion (C₅H₅⁻).
Reaction with Mercuric Chloride: The cyclopentadienyl anion is then reacted with mercuric chloride (HgCl₂) to form this compound.
The reaction conditions usually involve an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopentadien-5-yl mercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and forming different products.
Cyclization Reactions: The compound can participate in cyclization reactions, forming complex cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and phosphines. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury compounds, while oxidation and reduction reactions can produce different mercury species.
Scientific Research Applications
Cyclopentadien-5-yl mercuric chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures and organomercury compounds.
Biology: The compound is used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research on the compound’s potential therapeutic applications, including its use in developing mercury-based drugs.
Industry: It is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentadien-5-yl mercuric chloride involves the interaction of the mercury center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to changes in the electronic structure and reactivity of the mercury center. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Cyclopentadien-5-yl mercuric chloride can be compared with other similar organomercury compounds, such as:
Cyclopentadienylmercury (C₅H₅Hg): Similar structure but lacks the chloride ion.
Methylmercury Chloride (CH₃HgCl): Contains a methyl group instead of the cyclopentadienyl ligand.
Phenylmercury Chloride (C₆H₅HgCl): Contains a phenyl group instead of the cyclopentadienyl ligand.
These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to the presence of the cyclopentadienyl ligand, which imparts distinct chemical characteristics and reactivity.
Properties
CAS No. |
1003-26-5 |
|---|---|
Molecular Formula |
C5H5ClHg |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
chloro(cyclopenta-2,4-dien-1-yl)mercury |
InChI |
InChI=1S/C5H5.ClH.Hg/c1-2-4-5-3-1;;/h1-5H;1H;/q;;+1/p-1 |
InChI Key |
BMEOHXOBBNNKMR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(C=C1)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















